1-(5-methyl-1H-benzimidazol-2-yl)ethanol
Overview
Description
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring This particular compound features a methyl group at the 5-position and an ethanol group at the 2-position of the benzimidazole ring
Preparation Methods
The synthesis of 1-(5-methyl-1H-benzimidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent reduction. For instance, the reaction of 5-methyl-o-phenylenediamine with acetaldehyde under acidic conditions can yield the desired benzimidazole derivative. Industrial production methods often involve optimized reaction conditions, such as the use of catalysts like metal triflates (e.g., scandium triflate) or other Lewis acids to enhance the yield and selectivity of the reaction .
Chemical Reactions Analysis
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield the corresponding dihydrobenzimidazole derivative.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives .
Scientific Research Applications
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Benzimidazole derivatives, including this compound, exhibit antimicrobial, antifungal, and antiparasitic activities. They are studied for their potential use as therapeutic agents against various pathogens.
Medicine: The compound’s derivatives are investigated for their anticancer, antiviral, and anti-inflammatory properties. They are also explored as potential drugs for treating neurological and cardiovascular diseases.
Industry: Benzimidazole derivatives are used as corrosion inhibitors, fungicides, and in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-benzimidazol-2-yl)ethanol and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some benzimidazole derivatives act as inhibitors of enzymes like lanosterol 14α-demethylase, which is crucial for sterol biosynthesis in fungi. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to antifungal effects. Additionally, benzimidazole derivatives can bind to DNA grooves, interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
1-(5-Methyl-1H-benzimidazol-2-yl)ethanol can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, which lacks the methyl and ethanol substituents.
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: A similar compound with a methyl group at the 1-position instead of the 5-position.
5-Methoxy-1H-benzimidazol-2-yl)methanamine hydrochloride: A derivative with a methoxy group at the 5-position and a methanamine group at the 2-position.
Benzimidazole fungicides: Compounds like benomyl, carbendazim, and thiabendazole, which are widely used in agriculture for their fungicidal properties
Properties
IUPAC Name |
1-(6-methyl-1H-benzimidazol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5,7,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZZBUJEPJUANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390275 | |
Record name | 1-(5-methyl-1H-benzimidazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20033-97-0 | |
Record name | 1-(5-methyl-1H-benzimidazol-2-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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